p-Mentha-1,3,8-triene
Description
Classification and Structural Context within Monoterpenoids
p-Mentha-1,3,8-triene, with the molecular formula C10H14, is classified as a monoterpene, a large class of organic compounds derived from two isoprene (B109036) units. nih.govlookchem.com Structurally, it is defined as a cyclohexa-1,3-diene that is substituted at positions 1 and 4 with methyl and prop-1-en-2-yl groups, respectively. nih.govinvivochem.com
Within the broader category of monoterpenoids, it belongs to the menthane monoterpenoids. foodb.cahmdb.ca This classification is based on its structural foundation, which is the p-menthane (B155814) backbone. foodb.cahmdb.ca The p-menthane framework consists of a cyclohexane (B81311) ring substituted with a methyl group and a (2-methyl)-propyl group at the 1 and 4 positions. foodb.cahmdb.ca this compound is therefore functionally related to p-menthane. nih.govinvivochem.com
| Structural and Classification Details | |
| Kingdom | Organic compounds |
| Super Class | Lipids and lipid-like molecules |
| Class | Prenol lipids |
| Sub Class | Monoterpenoids |
| Direct Parent | Menthane monoterpenoids |
| Molecular Framework | Aliphatic homomonocyclic compounds |
| IUPAC Name | 1-methyl-4-prop-1-en-2-ylcyclohexa-1,3-diene |
| Molecular Formula | C10H14 |
| Data sourced from FooDB and PubChem. nih.govfoodb.ca |
Natural Occurrence and Distribution in Biological Systems
This compound is a volatile organic compound found in a variety of plant species, where it functions as a plant metabolite. nih.gov It is a known constituent of essential oils, particularly in plants belonging to the Apiaceae (parsley) and Lamiaceae (mint) families. researchgate.net Research has identified its presence in varying concentrations across different plant tissues. For instance, it is a principal component in the essential oil extracted from the leaves of parsley (Petroselinum crispum). invivochem.comchemicalbook.comresearchgate.net
Detailed gas chromatographic analyses of essential oils have quantified the presence of this compound in several species. It has been reported as a major constituent in the leaf oil of dill (Anethum graveolens) and in cultivated plants of Thymus pubescens. researchgate.net Other notable occurrences include the leaves of Curcuma longa (turmeric) and, in smaller quantities, the foliar oils of gymnosperms like Rocky Mountain subalpine fir (Abies lasiocarpa). researchgate.netmdpi.com The compound has also been identified in Salvia argentea, Dracocephalum kotschyi, and gingergrass oil. nih.govthegoodscentscompany.com
| Plant Source | Common Name | Family | Concentration in Essential Oil (%) |
| Anethum graveolens (leaf) | Dill | Apiaceae | 5.4–10.0 |
| Petroselinum crispum (leaf) | Parsley | Apiaceae | 9.2 |
| Thymus pubescens | Thyme | Lamiaceae | 8.87 |
| Curcuma longa (leaf) | Turmeric | Zingiberaceae | 1.76 |
| Gingergrass oil | Gingergrass | Poaceae | 0.58 |
| Abies lasiocarpa (leaf) | Subalpine Fir | Pinaceae | 0.1 |
| Hyptis suaveolens (oil) | Pignut | Lamiaceae | trace–0.10 |
| Data compiled from multiple research sources. researchgate.netmdpi.comthegoodscentscompany.com |
In terms of its distribution within biological systems, this compound is primarily located in the cytoplasm and cell membrane of plant cells, which is consistent with the lipophilic nature of monoterpenoids. foodb.cahmdb.ca
Structure
2D Structure
3D Structure
Properties
CAS No. |
18368-95-1 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1-methyl-4-prop-1-en-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4,6H,1,5,7H2,2-3H3 |
InChI Key |
XNMPFDIYAMOYRM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(CC1)C(=C)C |
Canonical SMILES |
CC1=CC=C(CC1)C(=C)C |
Other CAS No. |
18368-95-1 |
Synonyms |
p-menthatriene,p-mentha-1,3,8-triene |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Engineering Strategies
Elucidation of Enzymatic Mechanisms in Planta
The biosynthesis of p-mentha-1,3,8-triene in plants is a sophisticated process orchestrated by specific enzymes within distinct cellular compartments. The elucidation of these mechanisms has been a focal point of research to understand and potentially manipulate the production of this and other valuable terpenoids.
Identification of Key Terpene Synthases and Prenyltransferases
The synthesis of the vast array of terpenes found in nature is primarily the work of a large family of enzymes known as terpene synthases (TPSs). peerj.commdpi.com These enzymes are responsible for converting acyclic prenyl diphosphate (B83284) precursors into the diverse cyclic and acyclic skeletons of terpenes. bioone.orgnih.gov The formation of this compound is catalyzed by a specific monoterpene synthase that acts on geranyl diphosphate (GPP). wur.nl
Precursor Identification from Isoprenoid Pathways (MEP and MVA)
All terpenoids, including this compound, are derived from the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). peerj.comnih.gov Plants utilize two independent pathways to synthesize these precursors: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. nih.govbiorxiv.org
Traditionally, it was believed that the MEP pathway was solely responsible for the production of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), while the MVA pathway produced sesquiterpenes (C15) and triterpenes (C30). biorxiv.org However, extensive research, including isotopic labeling studies, has revealed a degree of crosstalk and exchange of intermediates between these two pathways. bioone.orgbiorxiv.org For instance, studies in peppermint have shown that while the majority of monoterpenes are synthesized via the MEP pathway, a significant portion (around 13%) originates from the MVA pathway. biorxiv.org The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate (G3P), while the MVA pathway starts with the condensation of three molecules of acetyl-CoA. nih.govfrontiersin.org
Isotope Labeling and Enzyme Assay Methodologies
Isotope labeling studies have been instrumental in elucidating the contributions of the MEP and MVA pathways to terpenoid biosynthesis. By feeding plants with isotopically labeled precursors, such as ¹³C-glucose, researchers can trace the metabolic fate of carbon atoms and quantify the flux through each pathway. biorxiv.org This methodology has provided concrete evidence for the metabolic crosstalk between the plastidial and cytosolic isoprenoid pathways. biorxiv.org
Enzyme assays are essential for characterizing the function and catalytic properties of terpene synthases and prenyltransferases. plos.org These assays typically involve incubating the purified recombinant enzyme with its substrate (e.g., GPP for a monoterpene synthase) and then analyzing the reaction products using techniques like gas chromatography-mass spectrometry (GC-MS). peerj.comnih.govpnas.org Such assays allow for the identification of the specific products formed by an enzyme and the determination of its kinetic parameters. pnas.org High-throughput screening methods for terpene synthase activity are also being developed to facilitate the discovery and engineering of novel TPS enzymes. plos.org
Genetic Manipulation for Enhanced Biosynthesis
Advances in molecular biology and biotechnology have opened up new avenues for enhancing the production of valuable terpenoids like this compound through genetic engineering.
Overexpression of Rate-Limiting Enzymes
A common and effective strategy to boost the production of a target terpenoid is to overexpress the genes encoding rate-limiting enzymes in its biosynthetic pathway. mdpi.comnih.gov In the context of this compound, this could involve overexpressing the specific monoterpene synthase responsible for its formation or key enzymes in the precursor MEP and MVA pathways. nih.govfrontiersin.org
CRISPR/Cas9 Editing for Pathway Optimization
The advent of CRISPR/Cas9 genome editing technology has revolutionized the field of metabolic engineering. usda.govrsc.org This powerful tool allows for precise and targeted modifications of an organism's genome, offering a more sophisticated approach to optimizing biosynthetic pathways compared to simple overexpression. frontiersin.orgresearchgate.net
CRISPR/Cas9 can be used to:
Knock out competing pathways: By deleting genes of enzymes that divert precursors away from the desired pathway, the metabolic flux can be redirected towards the synthesis of this compound. usda.gov
Integrate entire biosynthetic pathways: The CRISPR/Cas9 system can facilitate the stable integration of multiple genes into the host genome, enabling the reconstruction of complex biosynthetic pathways in a controlled manner. rsc.org
These genetic manipulation strategies hold immense promise for developing microbial or plant-based systems for the high-level production of this compound and other valuable terpenoids.
Data Tables
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme Class | Specific Enzyme Examples | Function | Pathway |
| Terpene Synthase (TPS) | Monoterpene Synthase | Catalyzes the conversion of Geranyl Diphosphate (GPP) to this compound and other monoterpenes. nih.govwur.nl | Terpenoid Biosynthesis |
| Prenyltransferase (IDS) | Geranyl Diphosphate Synthase (GPPS) | Catalyzes the formation of Geranyl Diphosphate (GPP) from IPP and DMAPP. frontiersin.orgnih.gov | Isoprenoid Biosynthesis |
| MEP Pathway Enzymes | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Catalyzes the first committed step in the MEP pathway. nih.govnih.gov | MEP Pathway |
| 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | A key regulatory enzyme in the MEP pathway. nih.govnih.gov | MEP Pathway | |
| MVA Pathway Enzymes | 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | A key rate-limiting enzyme in the MVA pathway. mdpi.comnih.gov | MVA Pathway |
Table 2: Genetic Engineering Strategies for Enhanced Terpenoid Production
| Strategy | Description | Key Target Genes/Pathways | References |
| Overexpression | Increasing the expression of genes encoding key enzymes to boost metabolic flux. | Terpene Synthases, DXS, DXR, HMGR. mdpi.comnih.govfrontiersin.org | mdpi.comnih.govfrontiersin.org |
| CRISPR/Cas9 Editing | Precise genome editing to optimize biosynthetic pathways. | Knockout of competing pathways, fine-tuning of gene expression, pathway integration. usda.govrsc.orgfrontiersin.org | usda.govrsc.orgfrontiersin.org |
Engineering of Heterologous Expression Systems
The synthesis of this compound in engineered organisms is primarily understood through its appearance as a secondary product in heterologous systems designed for other monoterpenoids. Research into modifying the monoterpenoid biosynthesis pathway in tobacco (Nicotiana tabacum) provides a key example. In these studies, the goal was not to produce this compound, but its formation highlighted crucial aspects of engineering heterologous expression systems.
In one significant study, a transgenic tobacco line already expressing three monoterpene synthases from lemon (Citrus limon) was re-transformed with a limonene-3-hydroxylase gene from spearmint (Mentha spicata). nih.gov The lemon synthases were engineered to produce (+)-limonene, γ-terpinene, and (-)-β-pinene, with their targeting sequences suggesting localization within the plant cell's plastids. nih.gov The newly introduced spearmint enzyme, a cytochrome P450 hydroxylase, was targeted to the endoplasmic reticulum. nih.gov
The successful co-expression of these enzymes from different species and their localization in different cellular compartments led to a multi-step biosynthesis. The plastid-localized synthases produced (+)-limonene, which was then transported to the endoplasmic reticulum and hydroxylated by the P450 enzyme to form (+)-trans-isopiperitenol. nih.gov Notably, further modifications of (+)-trans-isopiperitenol were observed, resulting in the emission of several new compounds, including this compound. nih.gov
The emergence of this compound was proposed to be a consequence of introducing a biosynthetic pathway into a cellular environment not naturally adapted for these specific compounds. wur.nlresearchgate.net The presence of endogenous plant enzymes and variations in pH within cellular compartments were suggested as the primary causes for the conversion of the intended product into these secondary metabolites. wur.nlresearchgate.net This demonstrates that heterologous expression is not merely about introducing new genes, but also about how the engineered pathway interacts with the host cell's existing metabolic landscape. A major challenge in many microbial expression systems is the inability to perform necessary post-translational modifications for correct protein folding and function, an issue less prevalent in plant-based systems. nih.gov
Table 1: Research Findings on Heterologous Expression Leading to this compound Formation
| Host Organism | Introduced Genes | Intended Product | Observed Byproduct | Key Finding |
| Nicotiana tabacum (Tobacco) | Lemon Monoterpene Synthases; Spearmint Limonene-3-hydroxylase | (+)-trans-isopiperitenol | This compound | Intracellular trafficking of the intermediate (+)-limonene from plastids to the endoplasmic reticulum and subsequent modification by host factors led to byproduct formation. nih.gov |
Balancing Metabolic Fluxes in Engineered Systems
The efficient synthesis of a target terpenoid requires the careful balancing of metabolic fluxes to channel precursor molecules into the desired pathway while minimizing their diversion into competing native pathways or the formation of unwanted byproducts. The formation of this compound in engineered tobacco exemplifies a scenario where metabolic flux was not perfectly balanced, leading to side reactions. wur.nlresearchgate.net
However, simply increasing precursor supply can be insufficient and may lead to the accumulation of toxic intermediates or place a metabolic burden on the host cell. nih.govtandfonline.com The challenge lies in optimizing the entire pathway to accommodate this increased precursor flux. When the capacity of the downstream pathway is limited, it can result in metabolic bottlenecks. nih.gov
In the case of the engineered tobacco that produced this compound, the trafficking of the (+)-limonene intermediate between cellular compartments (plastids to endoplasmic reticulum) exposed it to endogenous enzymes and cellular conditions that diverted the metabolic flux away from the intended product, (+)-trans-isopiperitenol, and towards byproducts like this compound and isopiperitenone. nih.govresearchgate.net
Key strategies to balance metabolic fluxes in engineered systems include:
Pathway Optimization: Fine-tuning the expression levels of each enzyme in the biosynthetic pathway to prevent the buildup of any single intermediate. This can involve using promoters of varying strengths or modifying gene copy numbers.
Downregulation of Competing Pathways: Reducing the activity of native enzymes that compete for the same precursors. In yeast, for example, downregulating the ergosterol (B1671047) pathway, which competes for farnesyl pyrophosphate (FPP), can redirect flux towards desired terpenoids. frontiersin.org
Subcellular Compartmentalization: Strategically targeting enzymes to specific organelles can help isolate the engineered pathway from competing native metabolism and concentrate substrates and enzymes, but as seen in the tobacco example, can also introduce complexities like intermediate transport and exposure to different metabolic environments. nih.govfrontiersin.org
Dynamic Regulation: Employing genetic circuits that can autonomously adjust metabolic flux in response to the cell's internal state, which can help balance cell growth with the production of the target compound. tandfonline.com
Table 2: General Strategies for Balancing Metabolic Flux in Terpenoid Production
| Strategy | Description | Example Application | Potential Effect |
| Upregulation of Precursor Pathways | Overexpressing key rate-limiting enzymes of the native MVA or MEP pathways. | Overexpression of tHMG1 (a truncated HMG-CoA reductase) in Saccharomyces cerevisiae. | Increases the pool of IPP and DMAPP available for the heterologous pathway. nih.gov |
| Downregulation of Competing Pathways | Using techniques like gene knockout or RNAi to reduce the expression of enzymes that divert precursors away from the target pathway. | Degradation of ERG9 (squalene synthase) in yeast. | Reduces the flux towards native sterol biosynthesis, making more precursors available for the desired terpenoid. frontiersin.org |
| Enzyme Engineering | Modifying pathway enzymes to improve their catalytic efficiency or specificity, reducing the formation of unwanted side products. | Creating mutant libraries of synthases to screen for variants with higher selectivity. nih.gov | Increases metabolic flux towards the desired product and minimizes byproduct losses. nih.gov |
| Cofactor Engineering | Regulating the intracellular levels of cofactors like NADPH, which are essential for the activity of key biosynthetic enzymes like HMGR. | Modifying pathways that produce or consume NADPH. | Ensures that cofactor availability does not become a rate-limiting factor for the engineered pathway. tandfonline.com |
Chemical Synthesis Methodologies and Reaction Pathways
Foundational Synthetic Routes
The initial and fundamental methods for synthesizing p-mentha-1,3,8-triene have been pivotal in establishing the chemistry of this compound. These routes include metal-ammonia reductions, dehydration of specifically chosen alcohol precursors, and the application of olefination reactions like the Wittig reaction.
A foundational synthesis of this compound was developed by A.J. Birch and G. Subba Rao, employing a metal-ammonia reduction as a key step. smolecule.com This approach, often referred to as the Birch reduction, allows for the partial reduction of aromatic rings. In this synthesis, the reduction of p-alkylacetophenones with a metal, such as sodium, in liquid ammonia (B1221849) was utilized. researchgate.net This method effectively reduces the aromatic ring while preserving the side-chain oxygen, leading to the formation of carbinols. smolecule.com For instance, the reduction of 4-methylacetophenone yields a mixture of alcohol isomers. researchgate.net This reduction is a critical step in creating the necessary cyclohexadiene core structure, which is then further functionalized to produce the final triene. smolecule.comresearchgate.net
The elimination of water from a suitable alcohol precursor is a direct method to introduce a double bond and achieve the triene system of this compound. One such route involves the dehydration of p-mentha-1,8-dien-4-ol (B1618488) derivatives using acidic or sulfonating agents. smolecule.com The choice of dehydrating agent can significantly influence the product distribution. For example, using methanesulphonyl chloride was found to improve the selectivity towards this compound, achieving a higher yield compared to other agents. smolecule.com This highlights the importance of reagent selection in controlling the regioselectivity of the elimination reaction to favor the formation of the conjugated diene system within the ring.
The Wittig reaction is a powerful and widely used method for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. researchgate.netfoodb.ca This reaction was integral to the foundational synthesis by Birch and Subba Rao. smolecule.comresearchgate.net In their protocol, a ketone precursor, 1-acetyl-4-methylcyclohexa-1,3-diene, was reacted with methyltriphenylphosphonium (B96628) bromide, a Wittig reagent. smolecule.comresearchgate.net This specific reaction introduces the exocyclic double bond at position 8. The reaction yielded a mixture of products, with this compound being the major component (70%), alongside its isomer p-mentha-1,4,8-triene (10%) and the aromatic compound p-cymene (B1678584) (15%). smolecule.com The driving force for this olefination is the formation of the highly stable triphenylphosphine (B44618) oxide. mdpi.com
Interactive Data Table: Foundational Synthesis Product Distribution
| Precursor | Reaction | Reagent | Product | Yield (%) | Reference |
| 1-acetyl-4-methylcyclohexa-1,3-diene | Wittig Reaction | Methyltriphenylphosphonium bromide | This compound | 70% | smolecule.com |
| 1-acetyl-4-methylcyclohexa-1,3-diene | Wittig Reaction | Methyltriphenylphosphonium bromide | p-Mentha-1,4,8-triene | 10% | smolecule.com |
| 1-acetyl-4-methylcyclohexa-1,3-diene | Wittig Reaction | Methyltriphenylphosphonium bromide | p-Cymene | 15% | smolecule.com |
Multi-Step Conversions and Rearrangement Reactions
More intricate synthetic pathways involving multiple steps and specific rearrangement reactions have also been developed. These methods offer alternative strategies for constructing the this compound skeleton, often starting from different precursors and utilizing specific reagent combinations to mediate the desired transformations. chemicalbook.com
The reagent combination of phosphorus oxychloride (POCl₃) and pyridine (B92270) is a classic and effective method for the dehydration of alcohols. This route has been applied to the synthesis of this compound from an alcohol precursor. smolecule.comresearchgate.net When p-mentha-1,8-dien-4-ol was treated with phosphorus oxychloride in pyridine at 0°C under a nitrogen atmosphere, it resulted in a mixture of hydrocarbons. smolecule.com The reaction produced this compound (25%), its isomer p-mentha-1,4,8-triene (40%), and p-cymene (30%). smolecule.com This demonstrates that while the dehydration is successful, it can lead to a mixture of isomers, necessitating purification to isolate the desired compound. smolecule.com
Interactive Data Table: Dehydration of p-mentha-1,8-dien-4-ol
| Reagent System | Product | Yield (%) | Reference |
| POCl₃ in Pyridine | p-Mentha-1,4,8-triene | 40% | |
| POCl₃ in Pyridine | p-Cymene | 30% | |
| POCl₃ in Pyridine | This compound | 25% | |
| Methanesulphonyl chloride | This compound | 60% |
Thermal rearrangement is a technique that utilizes heat to induce structural transformations in molecules. smolecule.com In the context of monoterpenes, thermal reactions can lead to various rearrangements, including dehydrogenations and allylic shifts. researchgate.net The formation of this compound has been observed during the thermal reactions of other monoterpenes. Specifically, studies on the thermal degradation of terpinolene (B10128), conducted under conditions simulating vaping coil temperatures (100–300 °C), identified this compound as a reaction product. nih.gov In these experiments, the relative concentration of this compound was found to increase continuously with the rise in temperature within this range. nih.gov This suggests that at elevated temperatures, terpinolene can isomerize, likely through a series of pericyclic reactions or radical intermediates, to form the more conjugated this compound system. nih.gov Such thermal isomerizations are a known phenomenon in terpene chemistry, often leading to the formation of more thermodynamically stable aromatic compounds like p-cymene as the final products of degradation. researchgate.netresearchgate.net
Biotransformational Synthesis Approaches
Biotransformational synthesis offers an alternative to traditional chemical methods for producing this compound, leveraging the enzymatic machinery of living organisms. Research in this area has primarily focused on the use of metabolically engineered plants and microbial systems to convert abundant precursors, like limonene (B3431351), into more valuable compounds.
A notable example is the use of transgenic tobacco plants (Nicotiana tabacum 'Petit Havana' SR1). These plants were engineered to express monoterpene synthases from lemon (Citrus limon), which produce (+)-limonene. A subsequent transformation introduced a (+)-limonene-3-hydroxylase (L3H) from spearmint (Mentha spicata), a cytochrome P450 enzyme. wur.nlresearchgate.net The primary product of this hydroxylation is (+)-trans-isopiperitenol. However, alongside this main product, the engineered tobacco plants were also found to emit this compound as a side product. wur.nlresearchgate.net This formation is believed to be a non-specific reaction resulting from the introduction of a new biosynthetic pathway into a cellular environment—the endoplasmic reticulum—that is not naturally equipped to handle these specific monoterpenes, leading to further modifications by endogenous enzymes or pH-dependent effects. wur.nlresearchgate.net
Microbial systems have also been explored for this purpose. The yeast Yarrowia lipolytica has been documented to convert limonene into several oxidized products. In these biotransformations, this compound was identified as one of the accumulated compounds, alongside perillyl alcohol and perillyl aldehyde. researchgate.net Similarly, certain fungi have been shown to possess the enzymatic capability to modify limonene through various oxygenation pathways, producing a range of related p-menthane (B155814) derivatives. researchgate.net
Table 1: Examples of Biotransformational Synthesis of p-Mentha-1,3,8-triene
| Organism | Precursor | Key Enzyme/Process | Primary Product | p-Mentha-1,3,8-triene Formation | Reference |
|---|---|---|---|---|---|
| Transgenic Nicotiana tabacum | (+)-Limonene | Metabolic engineering with (+)-limonene-3-hydroxylase (cytochrome P450) | (+)-trans-Isopiperitenol | Detected as a side product of further modification | wur.nlresearchgate.net |
| Yarrowia lipolytica | Limonene | Biotransformation by yeast culture | Perillic acid | Accumulated as a minor product | researchgate.net |
Oxidation Pathways for Menthatriene Formation
The formation of this compound is intrinsically linked to the oxidation of its precursor, limonene. The most clearly defined biological oxidation pathway proceeds through a two-step process within a genetically modified host.
The initial and critical step is the regiospecific hydroxylation of the limonene molecule. In engineered Mentha species and other modified organisms, cytochrome P450-dependent monooxygenases are responsible for this key oxidation. nih.govnih.gov Specifically, the enzyme (+)-limonene-3-hydroxylase (L3H), a cytochrome P450 enzyme, catalyzes the allylic hydroxylation of (+)-limonene at the C3 position. wur.nlnih.gov This enzymatic oxidation results in the formation of (+)-trans-isopiperitenol. wur.nlresearchgate.net
The second step in the pathway is the subsequent conversion of the (+)-trans-isopiperitenol intermediate into this compound. In the context of the transgenic Nicotiana tabacum expression system, this conversion occurs spontaneously. wur.nlresearchgate.net The exact enzymatic control for this step has not been fully elucidated, but it is hypothesized to be a result of dehydration or further modification catalyzed by native plant enzymes that are not part of the intended pathway, or potentially acid-catalyzed rearrangements within the specific cellular compartment. wur.nlresearchgate.net This process also yields other related compounds, such as p-mentha-1,5,8-triene and the aromatic compound p-cymene. wur.nlresearchgate.net
Outside of biological systems, chemical oxidation provides another route. Studies using iron-based catalysts have shown that d-limonene can be oxidized to yield a mixture of products, including this compound, with α-terpinolene often being the major component. academie-sciences.frresearchgate.net
Table 2: Oxidation Pathway from (+)-Limonene to p-Mentha-1,3,8-triene
| Step | Reactant | Enzyme/Catalyst | Product | Reference |
|---|---|---|---|---|
| 1. Hydroxylation | (+)-Limonene | (+)-Limonene-3-hydroxylase (Cytochrome P450) | (+)-trans-Isopiperitenol | wur.nlresearchgate.netnih.gov |
| 2. Dehydration/Rearrangement | (+)-trans-Isopiperitenol | Endogenous plant enzymes / pH effects (in transgenic N. tabacum) | p-Mentha-1,3,8-triene | wur.nlresearchgate.net |
Reactivity, Degradation, and Chemical Transformations
Oxidative Instability and Strategies for Stabilization
The defining characteristic of p-mentha-1,3,8-triene is its notable instability, primarily due to its high susceptibility to oxidation. The conjugated triene system within the molecule makes it highly reactive, particularly towards oxygen. This inherent reactivity complicates its purification and storage, often necessitating specific strategies to prevent degradation.
The presence of multiple double bonds, two of which are in a conjugated arrangement within a six-membered ring, makes the compound prone to various oxidative processes, including aromatization. For instance, related p-menthadienes can be converted to the aromatic compound p-cymene (B1678584) through oxidative dehydrogenation. lookchem.com This instability means that processing and analysis of this compound require careful handling under inert atmospheres to minimize contact with oxygen. During analytical procedures such as gas chromatography-mass spectrometry (GC-MS), antioxidants like butylated hydroxytoluene (BHT) may be added to prevent degradation of the compound during the analysis.
Isomerization and Rearrangement Mechanisms
The carbon skeleton of this compound is susceptible to various isomerization and rearrangement reactions, particularly under acidic conditions. These transformations are typical for terpenes and often proceed through carbocation intermediates.
Acid-Catalyzed Wagner-Meerwein Rearrangements
The Wagner-Meerwein rearrangement is a class of carbocation-mediated 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.orglscollege.ac.in This type of rearrangement is common in terpene chemistry and is driven by the formation of a more stable carbocation intermediate. mychemblog.com
In the presence of strong acids, the double bonds in the this compound structure can be protonated, leading to the formation of a carbocation. rsc.org This carbocation can then undergo a series of Wagner-Meerwein shifts, involving the migration of alkyl groups or hydride ions. wikipedia.orglscollege.ac.in These rearrangements lead to a cascade of transformations, ultimately resulting in a mixture of more stable isomeric p-menthadienes. rsc.org The study of these rearrangements is crucial for understanding the chemical behavior of terpenes and has been applied in the synthesis of complex natural products. sioc-journal.cnrsc.org
Putative Isomerizations and Side Product Formation
Beyond classical rearrangements, this compound is involved in various isomerization processes that lead to the formation of a complex mixture of products. During its synthesis, for example via the dehydration of p-mentha-1,8-dien-4-ol (B1618488) derivatives, a mixture of hydrocarbons is often produced.
These mixtures can contain not only this compound but also its structural isomer, p-mentha-1,4,8-triene, and the aromatic compound p-cymene. The relative yields of these products can be influenced by the reaction conditions and reagents used. For instance, the use of methanesulfonyl chloride as a dehydrating agent has been shown to improve the yield of this compound compared to phosphorus oxychloride. Under acidic conditions, p-menthadienes can equilibrate to form a thermodynamic mixture of isomers, including α-terpinene and γ-terpinene. rsc.org Thermal conditions can also promote isomerization, with heat-mediated dehydrogenation leading to aromatization products like p-cymene and p-cymenene. sci-hub.se
Products from Selected Reactions Involving p-Menthadiene Skeletons
| Reaction Type | Reactant(s) | Key Reagents/Conditions | Major Products | Reference |
|---|---|---|---|---|
| Dehydration | p-Mentha-1,8-dien-4-ol | POCl₃, Pyridine (B92270) | p-Cymene, this compound, p-Mentha-1,4,8-triene | |
| Dehydration | p-Mentha-1,8-dien-4-ol | MsCl, Pyridine | This compound (improved yield) | |
| Wittig Reaction | 1-Acetyl-4-methylcyclohexa-1,3-diene | Methyltriphenylphosphonium (B96628) bromide | This compound, p-Mentha-1,4,8-triene, p-Cymene | |
| Acid-Catalyzed Isomerization | p-Menthadienes | Aqueous Acid (e.g., H₂SO₄) | Thermodynamic mixture including α-Terpinene, γ-Terpinene | rsc.org |
Photochemical Reactivity and Cycloaddition Studies
The conjugated diene system in this compound makes it a candidate for various photochemical reactions. The photochemistry of conjugated dienes, particularly cyclohexadienes, is a well-studied area and includes reactions like cis-trans isomerization, electrocyclic ring-opening, and cycloadditions. msu.educaltech.eduhhrc.ac.in
Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited state, which can then undergo transformations not readily accessible under thermal conditions. hhrc.ac.in For related p-menthane (B155814) structures, UV exposure can trigger [2+2] cycloadditions or isomerization. The conjugated diene moiety can participate in photosensitized [4+2] cyclodimerization reactions. acs.org Furthermore, photochemical reactions of conjugated dienes can lead to intramolecular cycloadditions, forming bicyclic products. hhrc.ac.in The specific photochemical behavior of this compound itself has been the subject of investigation, highlighting its potential to form various photoproducts. acs.org
Derivatization for Modified Properties and Applications
Chemical modification of the this compound structure can be used to generate derivatives with altered physical, chemical, and biological properties. These derivatization reactions often target the reactive double bonds.
Oxidation Reactions and Oxidized Derivatives
Oxidation is a key transformation for this compound, reflecting its inherent instability. These reactions can lead to a variety of oxidized derivatives. For example, the oxidative dehydrogenation of related p-menthadienes like α-terpinene using certain catalysts can yield the aromatic compound p-cymene. lookchem.com This aromatization represents a complete loss of the diene character. Other oxidative pathways can lead to the introduction of oxygen-containing functional groups such as epoxides, alcohols, or ketones, significantly altering the molecule's properties. For example, the reaction of p-menth-1-en-4(8)-oxide, a related epoxide, with a strong base can lead to the formation of p-mentha-1,3-dien-8-ol and p-mentha-1,4-dien-8-ol, which are prone to further oxidation to p-cymen-8-ol. lookchem.com
Reduction and Saturated Compound Formation
The unsaturated nature of this compound allows for the formation of saturated compounds through reduction reactions. The most common and industrially significant of these is catalytic hydrogenation.
Catalytic Hydrogenation:
Complete hydrogenation of this compound over a suitable metal catalyst, such as palladium, platinum, or nickel, is expected to reduce all three double bonds. This process would yield the fully saturated parent compound, p-menthane. The industrial synthesis of p-menthane often relies on the catalytic hydrogenation of related unsaturated monoterpenes. While specific studies detailing the catalytic hydrogenation of isolated this compound are not prevalent in the literature, the principles of this reaction are well-established for similar polyunsaturated cyclic hydrocarbons.
The reaction proceeds by the addition of hydrogen atoms across the double bonds in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and choice of catalyst, would influence the rate and completeness of the reduction. It is also conceivable that partial hydrogenation could lead to a mixture of p-menthadienes and p-menthenes. For instance, the reduction of the related compound cis-p-mentha-1(7),8-dien-2-ol (B3377824) can be controlled to achieve either partial or full saturation. publish.csiro.au A partial hydrogenation using a palladium on carbon (Pd/C) catalyst can selectively reduce the less substituted double bond, while a more robust catalyst like Raney nickel under higher temperatures leads to the fully saturated analog. publish.csiro.au
| Reaction Type | Reagents/Catalyst | Expected Major Product |
| Complete Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni | p-Menthane |
| Partial Hydrogenation | H₂ (controlled stoichiometry), Pd/C | Mixture of p-menthadienes and p-menthenes |
Birch Reduction:
The synthesis of this compound has been achieved through a Birch reduction of p-alkylacetophenones as a key step in a multi-step synthesis. publish.csiro.au This type of reduction, which employs sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source, is typically used to reduce aromatic rings to 1,4-dienes. While this method is used to form a precursor to this compound, the application of Birch reduction to this compound itself would likely lead to the reduction of the conjugated diene system within the cyclohexadiene ring.
Substitution Reactions for Functional Group Incorporation
The double bonds in this compound are sites for the introduction of new functional groups through various addition and substitution-type reactions. While specific literature on these reactions for this compound is limited, the reactivity of its alkene functional groups allows for predictions of potential chemical transformations.
Epoxidation:
The double bonds of this compound can be expected to react with peroxy acids, such as peroxybenzoic acid or meta-chloroperoxybenzoic acid (m-CPBA), to form epoxides. Epoxidation of similar structures like p-menth-1-ene and p-menth-3-ene (B1215651) has been shown to produce mixtures of cis and trans epoxides. rsc.org The exocyclic double bond at the 8-position would likely be more reactive towards epoxidation due to less steric hindrance compared to the endocyclic double bonds. The resulting epoxides are valuable synthetic intermediates that can be opened under acidic or basic conditions to introduce vicinal diols or other functional groups.
Hydroboration-Oxidation:
Hydroboration-oxidation is a two-step reaction that could be employed to introduce a hydroxyl group to one of the double bonds of this compound with anti-Markovnikov regioselectivity. masterorganicchemistry.comyoutube.comlibretexts.org In the first step, a borane (B79455) reagent (e.g., BH₃•THF) would add across a double bond. masterorganicchemistry.comlibretexts.org Subsequent oxidation with hydrogen peroxide in a basic solution would replace the boron atom with a hydroxyl group. masterorganicchemistry.comlibretexts.org This reaction would be expected to occur preferentially at the less substituted carbon of the double bond. For the exocyclic double bond, this would lead to the formation of a primary alcohol.
Halogenation and Hydrohalogenation:
The double bonds in this compound are susceptible to electrophilic addition of halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl). libretexts.org The addition of a hydrogen halide would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of a more stable carbocation intermediate. These reactions would result in the incorporation of halogen atoms into the p-menthane skeleton, creating alkyl halides that can serve as precursors for further functionalization.
| Reaction Type | Reagents | Potential Functional Group Incorporated |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide |
| Hydroboration-Oxidation | 1. BH₃•THF 2. H₂O₂, NaOH | Hydroxyl (-OH) |
| Hydrohalogenation | HBr, HCl | Halogen (e.g., -Br, -Cl) |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
1H and 13C NMR for Double Bond and Substituent Orientation
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are instrumental in defining the connectivity and chemical environment of atoms within the p-mentha-1,3,8-triene molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while the coupling constants (J) reveal spatial relationships between neighboring protons.
The expected ¹H NMR spectrum would show distinct signals for the olefinic protons on the cyclohexadiene ring and the isopropenyl group, as well as for the methyl and methylene (B1212753) protons. The specific chemical shifts and splitting patterns would be crucial in confirming the positions of the double bonds at C1-C2, C3-C4, and C8-C9.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| C-1 | - | sp² Olefinic |
| C-2 | ~5.5-6.5 (reported as 6.32 unal.edu.co) | sp² Olefinic |
| C-3 | ~5.5-6.5 | sp² Olefinic |
| C-4 | - | sp² Olefinic |
| C-5 | Aliphatic region | sp³ Aliphatic |
| C-6 | Aliphatic region | sp³ Aliphatic |
| C-7 (Methyl at C-1) | Aliphatic region (singlet) | sp³ Aliphatic |
| C-8 | - | sp² Olefinic |
| C-9 (Methylene of isopropenyl) | ~4.5-5.0 (two signals) | sp² Olefinic |
| C-10 (Methyl of isopropenyl) | Aliphatic region (singlet) | sp³ Aliphatic |
2D NMR Techniques for Connectivity Mapping
Two-dimensional (2D) NMR experiments are powerful tools for assembling the molecular puzzle by revealing correlations between different nuclei. mnstate.edu For a molecule like this compound, several 2D NMR techniques would be essential for unambiguous structural assignment. acs.orggithub.io
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H) mnstate.eduresearchgate.net. It would be used to trace the connectivity of the protons within the cyclohexadiene ring and the isopropenyl substituent.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to github.io. This would definitively link the proton signals to their corresponding carbon signals in the this compound structure.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four) github.ioresearchgate.net. This is crucial for connecting the different fragments of the molecule, for example, by showing correlations from the methyl protons at C-7 to the carbons of the cyclohexadiene ring (C-1, C-2, and C-6), and from the protons of the isopropenyl group to the ring carbon at C-4.
While specific 2D NMR studies for this compound were not found, these techniques are routinely applied to similar terpenes to confirm their complex structures acs.orgresearchgate.netresearchgate.net.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining its molecular weight and elemental composition.
Fragmentation Pattern Analysis for Molecular Formula Verification
In mass spectrometry, this compound is ionized and then breaks apart into characteristic fragment ions. The resulting mass spectrum is a fingerprint that can be used for identification and structural analysis. Gas chromatography-mass spectrometry (GC-MS) is commonly used for the analysis of volatile compounds like this compound.
The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 134, which corresponds to its molecular weight and is consistent with the molecular formula C₁₀H₁₄ nih.gov. The most intense peak in the spectrum, known as the base peak, is observed at m/z 119 nih.gov. This major fragment likely results from the loss of a methyl group (CH₃, 15 Da) from the molecular ion. Another significant fragment is seen at m/z 91 nih.gov. The analysis of this fragmentation pattern provides strong evidence for the proposed structure. A visual representation of the mass spectrum can be found in the literature researchgate.net.
Table 2: Key Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Relative Intensity | Interpretation | Reference |
|---|---|---|---|
| 134 | 3rd Highest | Molecular Ion [M]⁺ | nih.gov |
| 119 | Top Peak (Base Peak) | [M - CH₃]⁺ | nih.gov |
| 91 | 2nd Highest | Further fragmentation | nih.gov |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass.
For this compound (C₁₀H₁₄), the computed monoisotopic mass is 134.109550447 Da nih.gov. An experimental HRMS measurement would aim to confirm this exact mass, thereby verifying the molecular formula C₁₀H₁₄ and ruling out other possibilities. While specific HRMS experimental data for pure this compound was not found in the search results, HRMS is a standard technique used in the comprehensive analysis of complex mixtures like essential oils where precise identification of components is crucial nih.govresearchgate.net.
X-ray Crystallography for Three-Dimensional Conformation Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule. The technique involves diffracting X-rays off a single crystal of the compound, which produces a diffraction pattern that can be mathematically transformed into a detailed 3D model of the molecule.
This method would provide precise bond lengths, bond angles, and torsional angles of this compound, offering an unambiguous depiction of its conformational preferences in the solid state. However, obtaining a suitable single crystal of a volatile, oily compound like this compound can be challenging.
A review of the available literature did not yield any reports on the single-crystal X-ray diffraction of this compound itself. However, the technique has been successfully applied to confirm the structures of related natural products, underscoring its importance in the field of natural product chemistry researchgate.net. Should a crystalline derivative or the compound itself be successfully crystallized in the future, X-ray analysis would provide the ultimate confirmation of its three-dimensional structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for the characterization of chromophoric systems within a molecule. In the case of this compound, this method provides valuable insights into its conjugated π-electron system, which is responsible for the absorption of UV radiation.
The UV-Vis spectrum of this compound is distinguished by a significant absorption maximum (λmax). This absorption is attributed to the electronic transitions within the conjugated diene system of the cyclohexadiene ring, which is further extended by the exocyclic double bond of the isopropenyl group. This extended conjugation is the primary chromophore of the molecule.
Detailed research findings have consistently reported the UV-Vis spectral data for this compound. The foundational synthesis of this compound yielded a product with a distinct absorption maximum. Spectroscopic benchmarks have been established to confirm the successful synthesis and purity of this compound.
The key spectroscopic parameters for this compound are summarized in the table below:
| Spectroscopic Parameter | Value |
| λmax | 232 nm |
| Molar Absorptivity (ε) | ≈ 10,800 L·mol⁻¹·cm⁻¹ |
Table 1: UV-Vis Spectroscopic Data for this compound. This interactive table presents the key absorption characteristics of the compound.
The observed λmax at 232 nm is characteristic of a conjugated triene system. The high molar absorptivity value indicates a high probability of the π → π* electronic transition, which is typical for molecules with extensive conjugation. The structural arrangement of the double bonds in this compound, specifically the 1,3-diene within the ring and the external double bond at the 8-position, creates a continuous system of overlapping p-orbitals. This delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of light in the ultraviolet region.
The chromophore of this compound can therefore be definitively identified as the 1-methyl-4-(prop-1-en-2-yl)cyclohexa-1,3-diene structure. nih.govnih.govnist.gov Any alteration to this conjugated system would be expected to cause a shift in the absorption maximum to either a longer (bathochromic shift) or shorter (hypsochromic shift) wavelength, making UV-Vis spectroscopy a sensitive tool for structural confirmation and for detecting the presence of related isomers or degradation products.
Analytical Methodologies for Detection, Quantification, and Separation
Gas Chromatography-Mass Spectrometry (GC-MS) Protocols
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like p-Mentha-1,3,8-triene. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. The compound is detectable via GC-MS, but due to its instability, the inclusion of antioxidants is often necessary to prevent degradation during analysis.
The choice of the GC column's stationary phase is critical for achieving optimal separation of this compound from other components in a sample. The selection is guided by the principle of "like dissolves like," where the polarity of the stationary phase should ideally match the polarity of the analytes.
Non-polar Phases: For the analysis of non-polar hydrocarbons like p-menthane (B155814) derivatives, non-polar columns are the standard choice. These columns, typically with stationary phases like 100% dimethylpolysiloxane or 5% diphenyl/95% dimethylpolysiloxane, separate compounds primarily based on their boiling points and van der Waals interactions. This compound, being a non-polar monoterpene, is well-suited for analysis on such columns. The elution order on non-polar columns generally follows the boiling points of the compounds.
Polar Phases: Polar columns, such as those with polyethylene (B3416737) glycol (PEG) or "wax" stationary phases, are used for separating polar compounds. While not the primary choice for this compound itself, they are essential when analyzing complex mixtures like essential oils that contain both polar and non-polar constituents. In comprehensive two-dimensional gas chromatography (GCxGC), a common setup involves a non-polar column in the first dimension and a polar column in the second, providing enhanced separation of complex samples. This "reversed-type" column combination can offer different retention behaviors and improved detectability for various compounds.
Temperature programming is a crucial parameter in GC analysis that significantly impacts the resolution of chromatographic peaks. By gradually increasing the column temperature during the analysis, compounds with a wide range of boiling points can be effectively separated in a reasonable time frame.
The optimization of the temperature program involves several key steps:
Initial Temperature and Hold Time: A low initial oven temperature (e.g., 40°C) is often used, sometimes with an initial hold time, to ensure good resolution of early eluting, volatile compounds. For splitless injections, the initial temperature is typically set 10-20°C below the solvent's boiling point.
Ramp Rate: The rate at which the temperature is increased (the ramp rate) directly affects the separation. A common starting point for a scouting gradient is 10°C/min. The optimal ramp rate can be approximated as 10°C per column hold-up time. Adjusting the ramp rate, often by halving or doubling it, can be used to improve the separation of co-eluting peaks.
Final Temperature and Hold Time: The final temperature is set to ensure that all components of interest, including less volatile ones, are eluted from the column. A hold at the final temperature helps to elute any remaining high-boiling compounds.
For instance, a typical temperature program for analyzing essential oils containing this compound might start at 40°C, hold for a few minutes, then ramp up at a rate of 3-6°C/min to a final temperature around 240-250°C. The specific parameters will vary depending on the column dimensions, carrier gas flow rate, and the complexity of the sample matrix.
The identification of this compound in a GC-MS analysis is typically achieved through a two-pronged approach: matching the acquired mass spectrum with a reference library and comparing the calculated retention index (RI) with values from databases.
Mass Spectral Library Matching: The mass spectrum of an unknown compound, which is a fingerprint of its molecular structure, is compared against entries in a spectral library, such as the NIST Mass Spectrometry Data Center. A high match score indicates a probable identification.
Retention Index (RI): The retention index is a measure of where a compound elutes relative to a series of n-alkane standards. It is less dependent on the specific analytical conditions than the retention time alone, making it a more reliable parameter for inter-laboratory comparisons. The Kovats retention index is a commonly used system. For this compound, the reported semi-standard non-polar retention index is approximately 1118.7. Other studies have reported similar values on non-polar columns, such as a calculated RI of 1113. On a polar DB-WAX column, a retention index of 1383 has been reported. Comparing the experimentally determined RI of a peak to a database of known RIs provides strong evidence for the confirmation of its identity.
The combination of mass spectral matching and retention index comparison provides a high degree of confidence in the identification of this compound.
The stability of this compound during sample preparation and analysis is a significant concern due to its susceptibility to degradation. To ensure accurate quantification, appropriate sample handling and the inclusion of antioxidants are often necessary.
Sample Preparation: For the analysis of this compound in plant materials, methods like hydrodistillation or solvent extraction are commonly employed to isolate the volatile compounds. In some cases, to preserve the integrity of the compounds, the plant material is dried at a controlled temperature (e.g., 40°C) before extraction. The choice of extraction method can influence the final composition of the extract.
Antioxidant Inclusion: To prevent the degradation of unstable compounds like this compound during GC analysis, an antioxidant such as butylated hydroxytoluene (BHT) may be added to the sample. This is particularly important when the compound is present in low concentrations or when the analytical conditions (e.g., high injector temperature) could promote oxidation or rearrangement. The inclusion of antioxidants helps to ensure that the measured amount of this compound reflects its actual concentration in the original sample.
Proper sample preparation and the use of antioxidants are critical steps in obtaining reliable and accurate analytical results for this compound.
High-Performance Liquid Chromatography (HPLC) Techniques
While GC-MS is the predominant method for analyzing volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for the analysis of complex plant extracts. In studies of plant-derived oils, HPLC with a Diode-Array Detector (DAD) has been used to identify various compounds, including this compound.
A typical HPLC analysis might involve a C18 column, which is a type of reversed-phase column, and a gradient elution system with a mobile phase consisting of solvents like acetonitrile (B52724) and water. Detection is often performed using a UV detector set at a specific wavelength (e.g., 210 nm or 230 nm) to monitor the eluting compounds. The identification of this compound would be based on its retention time and UV spectrum compared to a known standard.
The following table provides an example of an HPLC gradient program that could be adapted for the analysis of extracts containing this compound.
| Time (min) | Solvent A (%) | Solvent B (%) |
| 0 | 95 | 5 |
| 10 | 5 | 95 |
| 11 | 5 | 95 |
| 11.1 | 95 | 5 |
| 12.5 | 95 | 5 |
| This is an illustrative example; the actual gradient will depend on the specific application. |
Advanced Separation Techniques for Structural Isomer Differentiation
The differentiation of structural isomers, such as this compound and its isomers like p-mentha-1,4,8-triene and p-mentha-1,5,8-triene, can be challenging with standard chromatographic techniques. Advanced separation methods, particularly comprehensive two-dimensional gas chromatography (GCxGC), offer significantly enhanced peak capacity and resolving power for complex mixtures containing isomeric compounds.
In GCxGC, two columns with different separation mechanisms (e.g., a non-polar column followed by a polar column) are coupled together. This allows for a more detailed separation of the sample, with compounds that co-elute on the first column being further separated on the second column. The resulting data is presented as a two-dimensional chromatogram, which can reveal the presence of isomers that would otherwise be unresolved in a one-dimensional GC analysis.
The choice of the column set and temperature programming in GCxGC is crucial for maximizing the separation of isomers. While specific GCxGC methods for the differentiation of this compound from its structural isomers are not extensively detailed in the provided search results, the principles of GCxGC make it a highly suitable technique for this purpose.
Olfactometry-Coupled Chromatography (GC-O) for Chemodetection
Gas chromatography-olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with human sensory perception. In this method, the effluent from the GC column is split, with one portion directed to a conventional detector (like a mass spectrometer or flame ionization detector) and the other to an olfactory port where a trained analyst sniffs the eluting compounds and records their odor characteristics and intensity. This dual-detection system allows for the direct correlation of specific chemical compounds with their perceived aroma, making it an indispensable tool for identifying key odorants in complex volatile mixtures.
Detailed research findings have successfully utilized GC-O to characterize the sensory properties of this compound. In a study on the aroma-active volatiles of 'Fallglo' and 'US Early Pride' tangerines, this compound (referred to as 1,3,8-p-menthatriene) was identified as an aroma-active compound with a "fatty" descriptor. cabidigitallibrary.org This highlights the ability of the human nose to detect compounds that may be present at concentrations too low for some instrumental detectors or to assign specific aroma notes that instrumentation cannot. cabidigitallibrary.org Other analyses have described the odor profile of this compound as being woody, herbal, terpenic, citrus, and spicy. scent.vnhmdb.ca
The compound has been identified as a volatile component in a variety of citrus fruits, including Japanese mandarins and Valencia orange juice, often alongside numerous other terpenes and esters. mdpi.comnih.gov In studies of orange essence oil, this compound was detected, and GC-O was employed to differentiate which of the many volatile compounds present were genuinely aroma-active. colostate.edu The technique is particularly valuable because many volatile compounds in food have little to no aroma, and GC-O helps focus research on the critical components that define the characteristic scent. colostate.edu
The table below summarizes the detection and sensory characterization of this compound in different scientific studies.
Table 1. GC-O and GC-MS Research Findings for this compound
| Source Matrix | Analytical Method | Retention Index (RI) | Odor Descriptor(s) | Reference |
|---|---|---|---|---|
| Tangerines ('Fallglo', 'US Early Pride') | GC-O, GC-MS | - | Fatty | cabidigitallibrary.org |
| General Profile | - | - | Woody, Herbal, Terpenic, Citrus, Spicy | scent.vn |
| Japanese Mandarins | GC-MS/FID | 1413 (HP-INNOWax column) | Not specified | mdpi.com |
| Valencia Orange Juice | GC-MS | 1112 (DB-5 column) | Not specified | nih.gov |
Based on a thorough review of the available scientific literature, there is insufficient specific data on the isolated chemical compound This compound to generate a detailed and scientifically accurate article following the requested outline.
The majority of existing research focuses on the biological activities of essential oils derived from plants of the Mentha genus. While this compound is a constituent of some of these essential oils, it is typically present as one of many components in a complex mixture. The antimicrobial, antioxidant, insecticidal, and phytotoxic effects reported in the literature are attributed to the synergistic or combined action of all compounds within the essential oil.
Attributing the biological activities of an entire essential oil to a single, and often minor, component like this compound would be scientifically inaccurate without studies conducted on the pure, isolated compound. Currently, dedicated in vitro studies investigating the specific efficacy and mechanisms of action of this compound are not available in the public domain.
Therefore, to maintain scientific integrity and adhere to the strict requirement of focusing solely on "this compound," it is not possible to provide the requested content for the following sections:
Biological Activities and Mechanistic Investigations in Vitro Studies
Phytotoxic Effects and Potential for Natural Herbicide Development
Further research on the isolated p-Mentha-1,3,8-triene is required to determine its specific biological activities.
Research Uncovers Gaps in Understanding of this compound's Role in Cellular Metabolism
A comprehensive review of existing scientific literature reveals a significant lack of in vitro studies investigating the specific role of the chemical compound this compound in key cell signaling and lipid metabolism pathways. Despite the compound being a known constituent of various plant essential oils, research has yet to establish its direct effects on critical metabolic regulators such as peroxisome proliferator-activated receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), AMP-activated protein kinase (AMPK), or sterol regulatory element-binding protein 1c (SREBP-1c).
This compound is a monoterpene found in plants such as parsley (Petroselinum crispum). While essential oils from parsley and other plants have been examined for various biological activities, including antioxidant and antimicrobial properties, the specific contributions of this compound to these effects are not well-defined. nih.govessencejournal.commdpi.com
Currently, there are no available in vitro studies that specifically detail the mechanistic actions of isolated this compound on these signaling cascades. Consequently, data on its ability to modulate these pathways, inhibit adipogenesis, or influence the expression of related genes is absent from the scientific record. Further research is required to determine if this compound possesses any biological activity in the context of cell signaling and lipid metabolism and to elucidate its potential mechanisms of action.
Ecological Roles and Semiochemical Research
Role as a Semiochemical in Arthropod Chemical Ecology
Semiochemicals are chemical substances that carry information between organisms. While research into the specific semiochemical functions of p-mentha-1,3,8-triene is ongoing, its volatile nature and presence in plants known to interact with various arthropods suggest its involvement in chemical communication. As a component of a plant's scent, it can act as a kairomone, a chemical signal that benefits the receiver but not the emitter. For instance, herbivorous insects may use this compound as part of a complex blend of volatiles to locate their host plants.
Conversely, in a tritrophic context (plant-herbivore-predator), herbivore-induced plant volatiles (HIPVs) containing this compound can act as synomones, benefiting both the plant and the natural enemies of the herbivores. When a plant is attacked by an herbivore, it can release a specific blend of VOCs, including this compound, which can attract predators or parasitoids of the attacking herbivore. This "cry for help" is a sophisticated defense mechanism that utilizes the olfactory senses of the third trophic level to reduce herbivore pressure. The specific role of this compound within these complex volatile bouquets is an active area of research, as the behavioral responses of arthropods are often triggered by specific ratios of compounds rather than a single molecule.
Contribution to Plant Volatile Organic Compound (VOC) Profiles
This compound is a notable constituent of the volatile organic compound (VOC) profiles of several plant species, contributing to their characteristic aroma and ecological interactions. The presence and concentration of this monoterpene can vary significantly between plant species, and even within the same species due to genetic differences, developmental stage, and environmental conditions.
For example, it has been identified as a significant component in the essential oil of Salvia argentea, with one study reporting its concentration to be 12.1% in a sample from Sicily. invivochem.com It is also a known constituent of the essential oil of Dracocephalum kotschyi, an aromatic and medicinal plant. The presence of this compound in the VOC profile of these plants is integral to their chemical phenotype, which influences their interactions with the surrounding environment, including pollinators, herbivores, and pathogens.
Below is a table summarizing the presence of this compound in the essential oils of selected plants.
| Plant Species | Family | Plant Part | Percentage of this compound in Essential Oil |
| Salvia argentea | Lamiaceae | Aerial Parts | 12.1% invivochem.com |
| Dracocephalum kotschyi | Lamiaceae | Aerial Parts | Major component |
| Petroselinum crispum (Parsley) | Apiaceae | Leaves | Present |
Note: The percentage of essential oil components can vary based on geography, harvest time, and extraction method.
Interplant Communication and Induced Defense Responses
Plants are not passive organisms; they can communicate with each other through the release of VOCs. When a plant is damaged by herbivores, it can emit a plume of volatiles, including potentially this compound, that can be perceived by neighboring plants. This "eavesdropping" allows the undamaged neighbors to prime their own defenses in anticipation of a potential threat.
Upon detecting these airborne signals, the receiving plant can initiate a cascade of physiological changes, leading to an induced defense response. This can include the production of defensive proteins, toxic secondary metabolites, or physical reinforcements of cell walls. While the general mechanism of plant-plant communication via VOCs is well-established, the specific role of this compound as a signaling molecule in this process requires more targeted investigation. Its volatility makes it a suitable candidate for airborne signaling, but its efficacy in inducing defenses in neighboring plants, either alone or as part of a blend, is a key question for future research.
Chemoecological Significance in Plant-Herbivore Interactions
The presence of this compound in a plant's chemical arsenal (B13267) has significant implications for its interactions with herbivores. As a component of the plant's constitutive (always present) or induced defenses, it can act as a deterrent or a toxin to non-specialist herbivores. The characteristic odor of this compound may repel certain insects from feeding.
Furthermore, the release of this compound can be induced or increased upon herbivore attack. This change in the plant's VOC profile can serve multiple defensive functions simultaneously. As mentioned earlier, it can attract the natural enemies of the herbivores. Additionally, the altered scent profile can make the plant less attractive to other herbivores, a phenomenon known as associational resistance. The specific impact of this compound on the feeding behavior and fitness of various herbivore species is a critical aspect of its chemoecological significance. Understanding these interactions is vital for comprehending the complex chemical warfare that occurs between plants and the insects that feed on them.
Future Directions and Emerging Research Avenues
Integration of Omics Technologies for Comprehensive Metabolic Profiling
A deep understanding of p-mentha-1,3,8-triene's role in biological systems necessitates a comprehensive approach to its metabolic profiling. The integration of various "omics" technologies offers a powerful toolkit for elucidating the biosynthesis, regulation, and function of this compound at a systems level.
Metabolomics serves as a foundational tool for the qualitative and quantitative analysis of this compound in various biological matrices. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be employed to detect and measure its presence in plant tissues, essential oils, and even in human biofluids, where it has been identified as a xenobiotic metabolite. Untargeted metabolomics can provide a broad snapshot of the metabolic landscape, helping to identify biochemical pathways associated with the presence of this compound.
Transcriptomics , through technologies like RNA sequencing (RNA-Seq), can identify the genes responsible for the biosynthesis of this compound. By comparing the gene expression profiles of high-producing and low-producing plant varieties or tissues, researchers can pinpoint candidate genes encoding for specific terpene synthases and other enzymes in its biosynthetic pathway.
Proteomics complements transcriptomics by studying the actual protein machinery involved in the synthesis and modification of this compound. The identification and quantification of specific enzymes can confirm the roles of candidate genes and provide insights into the regulation of its production.
The true power of omics lies in the integration of these datasets. A multi-omics approach can create a comprehensive model of this compound metabolism, from the genetic blueprint to the final chemical product.
Table 1: Application of Omics Technologies in this compound Research
| Omics Technology | Key Application | Potential Insights |
|---|---|---|
| Metabolomics | Detection and quantification of this compound and related metabolites in biological samples. | Understanding the distribution and concentration of the compound in different organisms and tissues. |
| Transcriptomics | Identification of genes involved in the biosynthetic pathway of this compound. | Pinpointing the genetic basis of its production and potential targets for metabolic engineering. |
| Proteomics | Characterization of enzymes responsible for the synthesis and modification of this compound. | Validating gene function and understanding the regulation of its biosynthetic machinery. |
| Integrated Omics | Combining metabolomic, transcriptomic, and proteomic data for a systems-level understanding. | Creating comprehensive metabolic models to predict and manipulate the production of this compound. |
Sustainable Production and Green Chemistry Innovations
The traditional sourcing of this compound from plant materials can be subject to variability in yield and environmental factors. Therefore, developing sustainable and green production methods is a key area of future research.
The elucidation of the biosynthetic pathway of this compound in plants is the first step towards its sustainable production. Understanding the enzymes and genes involved opens the door to metabolic engineering in microbial systems. Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been successfully used to produce other monoterpenoids. This approach offers several advantages, including the use of renewable feedstocks, scalability, and consistent production yields. The introduction of the this compound biosynthetic pathway into these microbial hosts could provide a sustainable and cost-effective source of the compound.
Another avenue for green chemistry innovation lies in biocatalysis. The use of isolated enzymes or whole-cell biocatalysts to perform specific chemical transformations can lead to cleaner and more efficient synthesis routes compared to traditional chemical methods. For instance, enzymatic reactions could be employed to convert readily available precursors into this compound with high selectivity and under mild reaction conditions.
Furthermore, traditional chemical synthesis routes can be re-evaluated and optimized according to the principles of green chemistry. This includes the use of less hazardous solvents, reducing energy consumption, and minimizing waste generation.
Table 2: Comparison of Production Methods for this compound
| Production Method | Description | Advantages | Challenges |
|---|---|---|---|
| Plant Extraction | Isolation from natural sources like parsley or dill. | Natural source. | Variable yields, land use, and environmental impact. |
| Chemical Synthesis | Multi-step synthesis from chemical precursors. | Controlled production. | Use of harsh reagents, potential for waste generation. |
| Microbial Fermentation | Metabolic engineering of microorganisms for production. | Sustainable, scalable, uses renewable feedstocks. | Pathway optimization and strain development required. |
| Biocatalysis | Use of enzymes for specific reaction steps. | High selectivity, mild conditions, reduced waste. | Enzyme stability and cost. |
Exploration of Novel Biological Activities and Mechanistic Pathways
While this compound has been identified in various plants, its biological activities are not yet extensively studied. Preliminary research suggests potential antimicrobial and antifeedant properties. smolecule.com For example, essential oils containing this compound have shown antibiofilm activity against Vibrio species. ebi.ac.uk
Future research will need to focus on systematically screening this compound for a wider range of biological activities. This could include investigations into its potential as an anti-inflammatory, antioxidant, or anticancer agent. High-throughput screening assays can be employed to rapidly assess its effects on various cell lines and biological targets.
Once a promising biological activity is identified, the next critical step is to elucidate its mechanism of action. This involves identifying the specific molecular targets and signaling pathways through which this compound exerts its effects. Techniques such as molecular docking, affinity chromatography, and various cell-based assays can be used to pinpoint its interactions with proteins and other biomolecules. A deeper understanding of its mechanistic pathways is crucial for any potential therapeutic or biotechnological applications.
Table 3: Reported and Potential Biological Activities of this compound
| Biological Activity | Current Evidence | Future Research Direction |
|---|---|---|
| Antimicrobial | Found in essential oils with antibacterial and antibiofilm properties. ebi.ac.uk | Systematic screening against a broad spectrum of pathogenic microorganisms. |
| Antifeedant | Shown to have antifeedant effects against certain insect larvae. smolecule.com | Exploration of its potential as a natural pesticide. |
| Anti-inflammatory | To be investigated. | Screening in cellular and animal models of inflammation. |
| Antioxidant | To be investigated. | Evaluation of its ability to scavenge free radicals and modulate oxidative stress pathways. |
| Anticancer | To be investigated. | Assessment of its cytotoxic and anti-proliferative effects on various cancer cell lines. |
Advanced Computational Approaches for Predictive Modeling and Design
Advanced computational methods are becoming indispensable in modern chemical and biological research. These in silico tools can accelerate the discovery process, reduce experimental costs, and provide valuable insights into the properties and activities of molecules like this compound.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that can be used to predict the biological activity of a compound based on its chemical structure. wikipedia.org By developing QSAR models for this compound and its analogs, researchers can predict their potential activities and prioritize compounds for experimental testing.
Molecular docking simulations can predict the binding affinity and orientation of this compound to specific protein targets. This can help in identifying its potential molecular mechanisms of action and in designing more potent derivatives.
Molecular dynamics (MD) simulations can provide a dynamic view of the interactions between this compound and its biological targets over time. This can offer deeper insights into the stability of the binding and the conformational changes that may occur upon interaction.
One of the few computational studies on this compound has predicted its potential as a P-glycoprotein substrate, which could have implications for its bioavailability and ability to cross the blood-brain barrier. smolecule.com This highlights the power of computational approaches to generate testable hypotheses and guide future experimental work.
Table 4: Computational Approaches for this compound Research
| Computational Method | Description | Application for this compound |
|---|---|---|
| QSAR | Correlates chemical structure with biological activity. | Predict potential biological activities and guide the synthesis of new derivatives. |
| Molecular Docking | Predicts the binding of a ligand to a receptor. | Identify potential protein targets and elucidate mechanisms of action. |
| Molecular Dynamics | Simulates the movement of atoms and molecules. | Study the dynamics and stability of interactions with biological targets. |
| Pharmacophore Modeling | Identifies the essential structural features for biological activity. | Design new molecules with improved activity based on the pharmacophore of this compound. |
Q & A
Q. How can NMR relaxation studies inform the conformational dynamics of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
